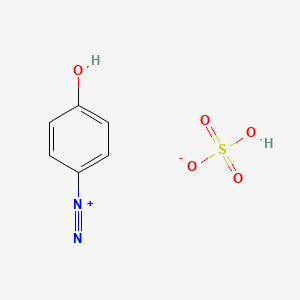

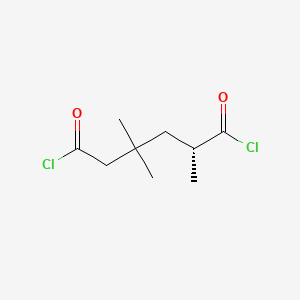

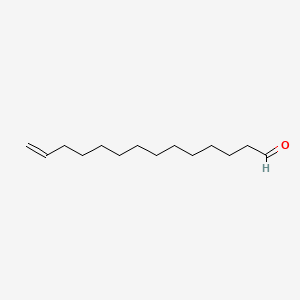

![molecular formula C12H20O2 B12664857 3,6,6,8-Tetramethyl-1-oxaspiro[4.4]nonan-2-one CAS No. 94201-23-7](/img/structure/B12664857.png)

3,6,6,8-Tetramethyl-1-oxaspiro[4.4]nonan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,6,6,8-Tetramethyl-1-oxaspiro[4.4]nonan-2-on: ist eine chemische Verbindung mit der Summenformel C12H20O2 und einem Molekulargewicht von 196,29 g/mol Diese Verbindung gehört zur Klasse der Spiroverbindungen, die sich durch eine einzigartige spirocyclische Struktur auszeichnen, bei der zwei Ringe über ein einzelnes Atom verbunden sind.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 3,6,6,8-Tetramethyl-1-oxaspiro[4.4]nonan-2-on umfasst mehrere Schlüsselschritte. Eine der effizienten Methoden umfasst die Verwendung der oxidativen Spirocyclisierung von Furan zur Konstruktion des Spirozentrums . Diese Methode ist entscheidend für die Bildung der spirocyclischen Struktur. Weitere wichtige Reaktionen bei der Synthese sind die Sharpless-Asymmetrische Dihydroxylierung, die Weinreb-Ketonsynthese und die Yamaguchi-Veresterung . Die Gesamtsynthese kann in 11 linearen Schritten mit einer Gesamtausbeute von 17,3 % abgeschlossen werden .

Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden für 3,6,6,8-Tetramethyl-1-oxaspiro[4.4]nonan-2-on nicht umfassend dokumentiert sind, können die oben genannten Synthesewege für die großtechnische Produktion angepasst werden, wobei die Reaktionsbedingungen entsprechend optimiert und die Prozesse hochskaliert werden.

Chemische Reaktionsanalyse

Reaktionstypen: 3,6,6,8-Tetramethyl-1-oxaspiro[4.4]nonan-2-on unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb der Verbindung zu modifizieren.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen ein oder mehrere Atome oder Gruppen durch andere Atome oder Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig eingesetzt.

Substitution: Verschiedene Nucleophile und Elektrophile können verwendet werden, abhängig von der gewünschten Substitutionsreaktion.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu Ketonen oder Carbonsäuren führen, während die Reduktion zu Alkoholen oder Alkanen führen kann.

Wissenschaftliche Forschungsanwendungen

Chemie: In der Chemie wird 3,6,6,8-Tetramethyl-1-oxaspiro[4.4]nonan-2-on als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige spirocyclische Struktur macht es wertvoll für die Untersuchung von Reaktionsmechanismen und die Entwicklung neuer Synthesemethoden .

Biologie und Medizin: Die Verbindung hat potenzielle Anwendungen in Biologie und Medizin, insbesondere bei der Entwicklung neuer Arzneimittel. Ihre strukturellen Merkmale können zur Entwicklung neuartiger Medikamente mit spezifischen biologischen Aktivitäten beitragen.

Industrie: In der Industrie kann 3,6,6,8-Tetramethyl-1-oxaspiro[4.4]nonan-2-on bei der Produktion von Spezialchemikalien und -materialien eingesetzt werden. Seine einzigartigen Eigenschaften machen es für verschiedene industrielle Anwendungen geeignet, darunter die Herstellung von Polymeren und fortschrittlichen Materialien.

Wirkmechanismus

Der Wirkmechanismus von 3,6,6,8-Tetramethyl-1-oxaspiro[4.4]nonan-2-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die spirocyclische Struktur der Verbindung ermöglicht es ihr, auf einzigartige Weise mit Enzymen und Rezeptoren zu interagieren, was möglicherweise zu spezifischen biologischen Effekten führt. Die genauen molekularen Zielstrukturen und -wege, die beteiligt sind, hängen von der spezifischen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.

Analyse Chemischer Reaktionen

Types of Reactions: 3,6,6,8-Tetramethyl-1-oxaspiro[4.4]nonan-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 3,6,6,8-Tetramethyl-1-oxaspiro[4.4]nonan-2-one is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology and Medicine: The compound has potential applications in biology and medicine, particularly in the development of new pharmaceuticals. Its structural features may contribute to the design of novel drugs with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of polymers and advanced materials.

Wirkmechanismus

The mechanism of action of 3,6,6,8-Tetramethyl-1-oxaspiro[4.4]nonan-2-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with enzymes and receptors in a unique manner, potentially leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- 1,3,7,7-Tetramethyl-2-oxabicyclo[4.4.0]dec-5-en-9-on

- 3-Methylen-6,7:8,9-dibenz-1-oxaspiro[4.4]nonan-2-on

- 1-Oxaspiro[4.4]nonan-4-on, 2-isopropyl-

Vergleich: 3,6,6,8-Tetramethyl-1-oxaspiro[4.4]nonan-2-on zeichnet sich durch seine spezifische spirocyclische Struktur und das Vorhandensein von vier Methylgruppen aus, die zu seinen einzigartigen chemischen und physikalischen Eigenschaften beitragen. Im Vergleich zu ähnlichen Verbindungen kann es eine unterschiedliche Reaktivität und biologische Aktivität aufweisen, was es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen macht.

Eigenschaften

CAS-Nummer |

94201-23-7 |

|---|---|

Molekularformel |

C12H20O2 |

Molekulargewicht |

196.29 g/mol |

IUPAC-Name |

3,7,9,9-tetramethyl-1-oxaspiro[4.4]nonan-2-one |

InChI |

InChI=1S/C12H20O2/c1-8-5-11(3,4)12(6-8)7-9(2)10(13)14-12/h8-9H,5-7H2,1-4H3 |

InChI-Schlüssel |

SRBBNOADJAJPQO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CC(C2(C1)CC(C(=O)O2)C)(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.